molecular formula C12H17NO2 B2416148 [4-(4-Aminophenyl)oxan-4-yl]methanol CAS No. 1368628-70-9

[4-(4-Aminophenyl)oxan-4-yl]methanol

Cat. No.: B2416148
CAS No.: 1368628-70-9
M. Wt: 207.273
InChI Key: KYFWMKXGANLVCD-UHFFFAOYSA-N
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Description

[4-(4-Aminophenyl)oxan-4-yl]methanol: is an organic compound with the molecular formula C12H17NO2 This compound features an oxane ring substituted with an aminophenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Aminophenyl)oxan-4-yl]methanol typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminophenyl Group: The aminophenyl group can be introduced via nucleophilic substitution reactions, where an appropriate aminophenyl precursor reacts with the oxane ring.

    Addition of the Hydroxymethyl Group: The hydroxymethyl group can be added through a hydroxymethylation reaction, often using formaldehyde as a reagent.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Catalysts and specific reaction conditions are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(4-Aminophenyl)oxan-4-yl]methanol can undergo oxidation reactions, where the hydroxymethyl group is oxidized to a carboxyl group.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the aminophenyl group, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution.

Major Products:

    Oxidation: The major product is often a carboxylic acid derivative.

    Reduction: The major products include alcohols or amines, depending on the reducing agent used.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [4-(4-Aminophenyl)oxan-4-yl]methanol can be used as a building block in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.

Medicine:

    Drug Development:

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [4-(4-Aminophenyl)oxan-4-yl]methanol involves its interaction with specific molecular targets. The aminophenyl group can interact with various enzymes or receptors, leading to changes in their activity. The oxane ring and hydroxymethyl group can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

    [4-(4-Hydroxyphenyl)oxan-4-yl]methanol: Similar structure but with a hydroxyl group instead of an amino group.

    [4-(4-Methylphenyl)oxan-4-yl]methanol: Similar structure but with a methyl group instead of an amino group.

Uniqueness:

    Functional Group: The presence of the aminophenyl group in [4-(4-Aminophenyl)oxan-4-yl]methanol makes it unique compared to its analogs, providing distinct chemical and biological properties.

    Reactivity: The compound’s reactivity is influenced by the aminophenyl group, which can participate in various chemical reactions not possible with its analogs.

Properties

IUPAC Name

[4-(4-aminophenyl)oxan-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4,14H,5-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYFWMKXGANLVCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CO)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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